

# Physicochemical Properties of Darexaban Glucuronide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Darexaban (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Following administration, darexaban undergoes extensive first-pass metabolism to form its principal and pharmacologically active metabolite, **darexaban glucuronide** (YM-222714). This glucuronide conjugate is the primary determinant of the antithrombotic effect observed in vivo. This technical guide provides a comprehensive overview of the physicochemical properties of **darexaban glucuronide**, its metabolic pathway, and its mechanism of action. Quantitative data are presented in structured tables, and detailed experimental methodologies are described. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound. Although the clinical development of darexaban was discontinued, the study of its active metabolite remains of significant interest for the development of novel anticoagulants.

## **Physicochemical Properties**

**Darexaban glucuronide** is the major circulating active metabolite of darexaban.[1] While specific experimental data for some of its physicochemical properties such as pKa, LogP, and aqueous solubility are not readily available in the public domain, this section summarizes the known properties of the glucuronide and its parent compound, darexaban.

#### **Darexaban Glucuronide**



| Property         | Value        | Source |
|------------------|--------------|--------|
| Chemical Formula | СззНз8N4O10  |        |
| Molecular Weight | 650.68 g/mol | [1]    |
| CAS Number       | 432029-12-4  | [1]    |
| Appearance       | Solid powder | [2]    |

**Darexaban (Parent Compound)** 

| Property         | Value                          | Source |
|------------------|--------------------------------|--------|
| Chemical Formula | C27H30N4O4                     | [2]    |
| Molecular Weight | 474.56 g/mol                   | [2]    |
| CAS Number       | 365462-23-3                    | [2]    |
| Calculated pKa   | 7.4                            | [3]    |
| Solubility       | Soluble in DMSO, not in water. | [2]    |

#### **Metabolism and Pharmacokinetics**

Darexaban is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the small intestine, to form its active metabolite, **darexaban glucuronide**.[4] This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine. Darexaban itself has a short half-life due to this rapid conversion. In contrast, **darexaban glucuronide** has a long half-life of approximately 14-18 hours.[4]





Click to download full resolution via product page

Metabolic conversion of Darexaban to its active glucuronide.

## **Mechanism of Action**

Darexaban and its active metabolite, **darexaban glucuronide**, are direct, selective, and competitive inhibitors of Factor Xa.[5] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting FXa, **darexaban glucuronide** effectively blocks the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin formation.[5]





Click to download full resolution via product page

Inhibition of Factor Xa in the coagulation cascade.

## **Pharmacodynamics**

Both darexaban and **darexaban glucuronide** have demonstrated potent anticoagulant activity. The inhibitory constant (Ki) and the concentration required to double the prothrombin time (PT) are summarized below.

| Compound                 | Target             | Κι (μΜ) | Prothrombin<br>Time Doubling<br>Conc. (µM) | Source |
|--------------------------|--------------------|---------|--------------------------------------------|--------|
| Darexaban                | Human Factor<br>Xa | 0.031   | 1.2                                        | [6]    |
| Darexaban<br>Glucuronide | Human Factor<br>Xa | 0.020   | 0.95                                       | [6]    |

## **Experimental Protocols**

Detailed experimental protocols for the determination of the physicochemical properties of **darexaban glucuronide** are not publicly available. However, the following section outlines general methodologies that are widely used in the pharmaceutical industry for the characterization of drug metabolites.

#### **Determination of pKa**

The acid dissociation constant (pKa) can be determined using various methods, with potentiometric titration and UV-spectroscopy being the most common. For compounds with low aqueous solubility, such as darexaban, a co-solvent system may be employed.[7]

#### Potentiometric Titration:

 A solution of the test compound is prepared in a suitable solvent system (e.g., water with a co-solvent).



- The solution is titrated with a standardized acid or base.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the inflection point of the resulting titration curve.[7]

#### **Determination of LogP/LogD**

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for their determination.

#### Shake-Flask Method:

- A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (at a specific pH for LogD).
- The mixture is shaken until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[8]
- The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.





Click to download full resolution via product page

Workflow for LogD determination via the shake-flask method.

#### **Determination of Aqueous Solubility**

The aqueous solubility of a compound can be determined by several methods, including the equilibrium shake-flask method and high-throughput kinetic methods.

#### Equilibrium Shake-Flask Method:

- An excess amount of the solid compound is added to a specific volume of aqueous buffer at a defined pH.
- The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[9]
- The undissolved solid is removed by filtration or centrifugation.
- The concentration of the dissolved compound in the filtrate or supernatant is quantified by a suitable analytical method, such as HPLC-UV or LC-MS.[10]

#### Conclusion



Darexaban glucuronide is the pharmacologically active metabolite of darexaban and the primary contributor to its anticoagulant effect. This technical guide has summarized its key physicochemical properties, metabolic pathway, and mechanism of action. While specific experimental data for some properties remain elusive due to the discontinuation of the parent drug's development, the provided information and general experimental protocols offer a valuable resource for researchers in the field of anticoagulant drug discovery and development. The understanding of the properties of drug metabolites like darexaban glucuronide is crucial for the design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Darexaban Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. enamine.net [enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Aqueous Solubility Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Physicochemical Properties of Darexaban Glucuronide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669830#physicochemical-properties-of-darexaban-glucuronide]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com